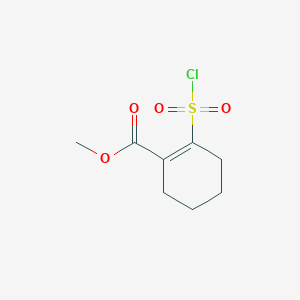
3-Ethynyl-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Ethynyl-2-fluoroaniline is1S/C8H6FN/c1-2-6-4-3-5-7 (10)8 (6)9/h1,3-5H,10H2 . This code provides a detailed description of the molecule’s structure, including the positions of the ethynyl and fluoro groups on the aniline ring. Physical And Chemical Properties Analysis
3-Ethynyl-2-fluoroaniline is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it’s stable at low temperatures .Wissenschaftliche Forschungsanwendungen
Radioligand Development
3-Ethynyl-2-fluoroaniline derivatives have been explored in the development of radioligands for brain imaging. For instance, [11C]SP203, synthesized using precursors related to 3-Ethynyl-2-fluoroaniline, has shown potential as a radioligand for imaging metabotropic glutamate 5 receptors in the monkey brain using positron emission tomography (PET) (Siméon et al., 2012). Similarly, another study synthesized 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, showing high affinity and potency for mGluR5, and labeled it with fluorine-18 for PET imaging (Siméon et al., 2007).
Fluorescence Studies
Compounds with ethynyl groups, like 3-Ethynyl-2-fluoroaniline, have been utilized in studies of solvatochromic properties and fluorescence emission. One such study found that ethynyl-linked compounds exhibited significant advantages in terms of solvatochromism and resistance against photodegradation, suggesting potential applications in fluorescence-based sensors and probes (Tigreros et al., 2014).
Biodegradation Research
Research on the biodegradation of fluoroanilines, such as 3-fluoroaniline, has been conducted to understand their environmental impact and potential for removal. A study identified a bacterial strain capable of degrading 3-fluoroaniline, suggesting a possible pathway for environmental remediation (Zhao et al., 2019).
Chemical Synthesis
3-Ethynyl-2-fluoroaniline and its derivatives have been employed in the synthesis of various compounds. For instance, research on the synthesis of antitumor compounds involved reactions with 2-iodoaniline or 5-fluoro-2-iodoaniline, demonstrating the compound's utility in medicinal chemistry (McCarroll et al., 2007).
Photocatalysis Research
Studies have explored the use of 3-fluoroaniline in photocatalysis. For example, research on the photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) provided insights into the mechanisms of photocatalysis and potential environmental applications (Jackman & Thomas, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas . It’s also recommended to wear protective gloves and eye/face protection when handling this compound .
Eigenschaften
IUPAC Name |
3-ethynyl-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYLSPDWOMYSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-2-fluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2844406.png)
![4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2844407.png)
![7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2844410.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)
![6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2844413.png)



![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
